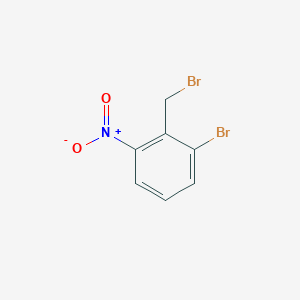

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Overview

Description

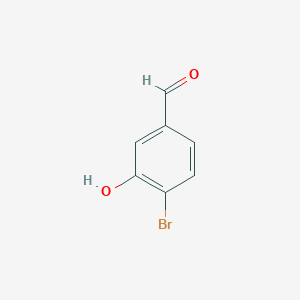

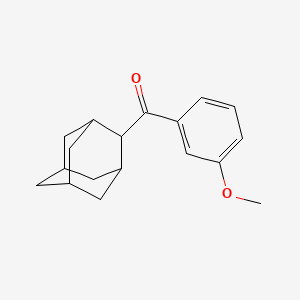

1-Bromo-2-(bromomethyl)-3-nitrobenzene is a brominated nitrobenzene derivative with potential applications in various chemical syntheses. The compound contains a nitro group and two bromine atoms, which are reactive sites for further chemical transformations. The presence of these functional groups allows for a range of reactions, including electrophilic aromatic substitution and nucleophilic displacement, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated nitrobenzene derivatives can be achieved through various methods. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to yield arylzinc compounds, which can be further functionalized . Similarly, the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF has been studied, leading to the formation of 1-nitro-2-vinylbenzene and 1H-indole, demonstrating the versatility of brominated nitrobenzene derivatives in electrosynthetic routes .

Molecular Structure Analysis

The molecular structure of brominated nitrobenzene derivatives can be influenced by the solvent and crystalline environment. For example, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been analyzed by X-ray diffraction, revealing different conformations and packing motifs depending on the solvent molecules present in the crystal lattice . This suggests that the molecular structure of this compound could also exhibit variability in different environments.

Chemical Reactions Analysis

Brominated nitrobenzene derivatives participate in a variety of chemical reactions. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, α-Bromoacylpolymethylbenzenes have been nitrated and subsequently cyclized to form indan-1-one and inden-1-one derivatives, indicating the potential for intramolecular reactions involving brominated nitrobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrobenzene derivatives are influenced by their molecular structure and the presence of functional groups. The crystal structure of 1-chloro-2-nitrobenzene, which is structurally similar to this compound, shows molecules linked by halogen bonds and involved in aromatic π-π stacking . This implies that this compound may also exhibit similar intermolecular interactions. Furthermore, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions, such as C–H···Br and C–Br···π, which could be relevant to the physical properties of this compound .

Scientific Research Applications

Structural Analysis

- A study by Mroz et al. (2020) explored the anisotropic displacement parameters for isomorphous compounds including 1-bromo-2-(bromomethyl)-3-nitrobenzene, using first principles and X-ray diffraction experiments. This research contributes to understanding the structural properties of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis Applications

- Banwell et al. (2004) demonstrated the synthesis of various compounds such as quinolines and phenanthridines using palladium[0]-mediated Ullmann cross-coupling, which includes 1-bromo-2-nitrobenzene derivatives as key intermediates. This methodology has implications for the synthesis of complex organic structures (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Analytical Methods

- Raman et al. (2017) developed sensitive methods for the determination of potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceutical compounds using techniques like GC–MS and LC–MS. This research is crucial for ensuring the safety and purity of pharmaceutical products (Raman, Prasad, Reddy, & Ramakrishna, 2017).

Reaction Mechanisms

- Gold, Miri, and Robinson (1980) investigated the reaction of bromo-nitrobenzenes with sodium borohydride in solutions, shedding light on the mechanisms of nucleophilic aromatic substitution. This study provides insights into fundamental organic reaction processes (Gold, Miri, & Robinson, 1980).

Photoreactivity Studies

- Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, related to this compound, helps understand the electrochemical behaviors and photoreactivity of such compounds, which is significant for developing photoresponsive materials (Compton & Dryfe, 1994).

Solar Cell Applications

- Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene in the active layer of polymer solar cells (PSCs), resulting in significant improvement in device performance. This research underscores the potential of such compounds in enhancing the efficiency of solar energy technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBTXEUYUWGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567715 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58579-54-7 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(bromomethyl)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)